molecular formula C13H18O2 B11893572 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one CAS No. 73739-28-3

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one

Cat. No.: B11893572
CAS No.: 73739-28-3
M. Wt: 206.28 g/mol
InChI Key: FTPHOAUCRXCRBV-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C13H18O2 It is a hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 3-oxo-2,4-dimethyl-1-phenylpentan-1-one or 3-carboxy-2,4-dimethyl-1-phenylpentan-1-one.

    Reduction: Formation of 3-hydroxy-2,4-dimethyl-1-phenylpentanol.

    Substitution: Formation of 3-chloro-2,4-dimethyl-1-phenylpentan-1-one or 3-bromo-2,4-dimethyl-1-phenylpentan-1-one.

Scientific Research Applications

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4,4-dimethyl-1-phenylpentan-1-one
  • 3-Hydroxy-2,4-dimethyl-1-phenylbutan-1-one
  • 3-Hydroxy-2,4-dimethyl-1-phenylhexan-1-one

Uniqueness

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of hydroxyl and ketone groups, along with the phenyl and dimethyl substituents, makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

73739-28-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-hydroxy-2,4-dimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C13H18O2/c1-9(2)12(14)10(3)13(15)11-7-5-4-6-8-11/h4-10,12,14H,1-3H3

InChI Key

FTPHOAUCRXCRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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